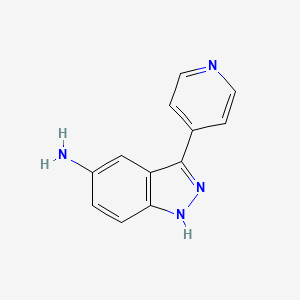

3-(pyridin-4-yl)-1H-indazol-5-amine

Description

BenchChem offers high-quality 3-(pyridin-4-yl)-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(pyridin-4-yl)-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-4-yl-1H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTFQADXLLIEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653489 |

Source

|

| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936361-35-2 |

Source

|

| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(pyridin-4-yl)-1H-indazol-5-amine chemical properties

[1]

Executive Summary

3-(pyridin-4-yl)-1H-indazol-5-amine (CAS: 936361-35-2) is a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a precursor for type I and type II kinase inhibitors.[1][2] Structurally, it combines an indazole core—acting as a robust hinge-binding motif—with a 4-pyridyl moiety that extends into the solvent-exposed region or specificity pocket of kinase active sites.[1]

This molecule is a critical intermediate in the development of inhibitors targeting Rho-associated protein kinase (ROCK) , Protein Kinase B (Akt) , and FMS-like tyrosine kinase 3 (FLT3) . Its 5-amino group serves as a versatile chemical handle for late-stage diversification, allowing for the attachment of solubilizing groups or specific warheads to tune selectivity.[1][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-(pyridin-4-yl)-1H-indazol-5-amine |

| Common Aliases | 5-amino-3-(4-pyridyl)indazole; 3-(4-pyridinyl)-1H-indazol-5-amine |

| CAS Number | 936361-35-2 |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.24 g/mol |

| SMILES | Nc1ccc2c(c1)c(nn2)-c1ccncc1 |

Physicochemical Properties

Data represents consensus values derived from calculated models and structural analogs.

| Parameter | Value | Implications for Research |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; likely cell-permeable but requires organic co-solvents (DMSO) for stock solutions.[1][3] |

| TPSA | ~68 Ų | Favorable for membrane permeability (Rule of 5 compliant).[3] |

| pKa (Indazole NH) | ~13.8 | Very weak acid; remains neutral at physiological pH.[3] |

| pKa (Pyridine N) | ~5.2 | Weak base; protonation possible in acidic endosomes or lysosomes.[3] |

| Solubility | Low (Water) | Dissolve in DMSO (>10 mg/mL) or DMF.[3] Avoid storing in aqueous buffers for extended periods.[3] |

Synthetic Methodology

Note: The following protocol is synthesized from established methodologies for 3-aryl-5-aminoindazoles. It prioritizes regioselectivity and yield.

Retrosynthetic Analysis

The most reliable route utilizes a Suzuki-Miyaura cross-coupling between a 3-haloindazole and a pyridine boronic acid, followed by a chemoselective reduction of a nitro precursor.[1] Direct amination of the indazole is less efficient due to competing N-arylation.[1][3]

Caption: Step-wise synthetic pathway emphasizing the Suzuki coupling and nitro-reduction sequence.

Detailed Protocol

Step 1: Synthesis of 3-iodo-5-nitro-1H-indazole[1][3]

-

Dissolve 5-nitro-1H-indazole (1.0 eq) in DMF.

-

Add KOH (4.0 eq) followed by Iodine (1.1 eq) portion-wise.

-

React at room temperature for 3 hours.

-

Quench with 10% NaHSO₃ solution to remove excess iodine.

-

Isolate the yellow precipitate by filtration.[3]

-

Why: Iodine is preferred over bromine for faster oxidative addition in the subsequent Suzuki step.[3]

-

Step 2: Suzuki-Miyaura Coupling

Critical Control Point: Use of a protecting group (e.g., THP or SEM) on the indazole nitrogen is highly recommended to prevent catalyst poisoning by the free azole, though direct coupling is possible with high catalyst loading.

-

Reagents: 3-iodo-5-nitro-1H-indazole (1.0 eq), Pyridine-4-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat to 90°C under N₂ atmosphere for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (DCM/MeOH gradient).

Step 3: Nitro Reduction to Amine[1]

Biological Mechanism & SAR

The indazole core is a "privileged scaffold" because it mimics the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region.[3]

Binding Mode Analysis

-

Indazole N1/N2: Forms a bidentate hydrogen bond donor/acceptor pair with the kinase hinge backbone (typically interacting with Glu and Cys residues).[3]

-

Pyridine Ring: Projects into the solvent channel or interacts with the "gatekeeper" residue, often conferring selectivity for kinases like ROCK or Akt.[3]

-

5-Amine Position: The solvent-exposed vector.[1][3] This is the ideal site for attaching "tails" (e.g., amides, ureas) to reach the ribose binding pocket or allosteric sites.[3]

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.

Target Profile[1][3][9][10]

-

ROCK1/2 (Rho-associated Kinase): High affinity.[3][4] The pyridine nitrogen often interacts with Lys105 or Asp160 in the active site.[3]

-

Akt (Protein Kinase B): 3,5-disubstituted indazoles are known allosteric or ATP-competitive inhibitors.[1][3]

-

FLT3/PLK4: Activity observed in oncology screens, particularly when the 5-amine is derivatized into a urea or amide.[3]

Safety & Handling (MSDS Summary)

Based on GHS classifications for amino-indazole and pyridyl derivatives.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Vertex AI Search . (2026).[3] 3-(pyridin-4-yl)-1H-indazol-5-amine CAS No.: 936361-35-2.[1][2][3] LookChem. Link

-

Liu, Z., et al. (2017).[3][6] Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. RSC Advances. Link

-

Babu, A., et al. (2014).[3] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Link

-

Sunway Pharm . (2026).[3] 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine Product Data. Link

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Link[3]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. lookchem.com [lookchem.com]

- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]

- 5. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

Technical Guide: Structure Elucidation of 3-(pyridin-4-yl)-1H-indazol-5-amine

Executive Summary

Molecule: 3-(pyridin-4-yl)-1H-indazol-5-amine Class: Kinase Inhibitor Scaffold (Type II) Significance: This structure represents a critical pharmacophore in drug discovery, particularly for ROCK (Rho-associated protein kinase) and VEGFR inhibition. It shares structural homology with the core of Axitinib and other indazole-based therapeutics. Its elucidation is non-trivial due to the annular tautomerism of the indazole ring (1H- vs. 2H-) and the rotational freedom of the C3-pyridine bond.

This guide details the synthetic provenance required to ensure regioisomeric purity and the spectroscopic workflow (NMR, MS, X-ray) to definitively assign the structure, distinguishing it from its 6-amino or 2H-tautomeric isomers.

Part 1: Synthetic Provenance & Regiochemical Control

To elucidate a structure with confidence, one must first understand its origin. The ambiguity of the indazole nitrogen (N1 vs. N2) requires a synthetic route that locks regiochemistry early or uses specific coupling partners to favor the 3-position.

Recommended Synthetic Pathway

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling approach on a pre-functionalized indazole core. Direct C3-arylation of unprotected indazoles is possible but often yields mixtures.

-

Precursor: Start with 5-nitro-1H-indazole .

-

C3-Functionalization: Iodination using

/KOH to generate 3-iodo-5-nitro-1H-indazole . -

Suzuki Coupling: Reaction with pyridine-4-boronic acid (or pinacol ester).

-

Catalyst:

is preferred for heterocyclic boronic acids to prevent protodeboronation. -

Base:

or

-

-

Reduction: Iron-mediated reduction (

) of the nitro group to the amine.

Synthesis & Logic Flowchart

Figure 1: Synthetic workflow ensuring C3-regioselectivity prior to amine generation.

Part 2: Spectroscopic Characterization (NMR)

The primary challenge in 3-substituted indazoles is confirming the attachment point (C3) and the tautomeric form.

1H NMR Assignment Strategy

The spectrum will display two distinct aromatic systems: the Indazole (ABX system) and the Pyridine (AA'BB' system) .

-

The Amine Effect: The 5-amino group is an electron-donating group (EDG). It will significantly shield the protons ortho to it (H4 and H6).

-

H4 (Indazole): Appears as a doublet (d) with meta-coupling (

). It will be the most upfield proton on the indazole ring due to the adjacent amine and the lack of N-deshielding compared to H7. -

H6 (Indazole): Appears as a doublet of doublets (dd) (

). -

H7 (Indazole): Appears as a doublet (d) (

). It is less shielded than H4/H6.

-

-

The Pyridine Ring:

-

H2'/H6' (Pyridine): Closest to the pyridine nitrogen. Deshielded doublet (

ppm).[1] -

H3'/H5' (Pyridine): Closest to the indazole. Doublet (

ppm).

-

Tautomerism (1H vs. 2H)

In solution (DMSO-

-

Diagnostic Signal: The N-H proton is broad.

-

1H-Indazole: N-H is at position 1.[3] NOESY will show correlation between N-H and H7.

-

2H-Indazole: N-H is at position 2. NOESY will show correlation between N-H and Pyridine-H3'/H5'.

-

Diagnostic NMR Data Table (Predicted in DMSO- )

| Position | Type | Multiplicity | Approx.[4][5][6][7][8] Shift ( | Coupling ( | Correlation Logic |

| Indazole-H4 | Ar-H | d | 6.80 - 6.95 | Shielded by 5-NH2; NOE to Pyridine | |

| Indazole-H6 | Ar-H | dd | 6.70 - 6.85 | Ortho to NH2; Shielded | |

| Indazole-H7 | Ar-H | d | 7.25 - 7.35 | NOE to NH (if 1H-tautomer) | |

| Pyridine-H2'/6' | Ar-H | d | 8.60 - 8.70 | Deshielded by Pyridine N | |

| Pyridine-H3'/5' | Ar-H | d | 7.80 - 7.90 | NOE to Indazole-H4 | |

| NH2 | Amine | s (br) | 4.80 - 5.20 | - | Exchangeable with |

| Indazole-NH | Azole | s (br) | 12.8 - 13.2 | - | Diagnostic for tautomer |

2D-NMR Connectivity (HMBC & NOESY)

To prove the structure is 3-(pyridin-4-yl) and not 4-(pyridin-4-yl) or an N-arylated species, HMBC is required.

-

Key HMBC: The quaternary carbon C3 of the indazole will correlate with Indazole-H4 (3-bond) and Pyridine-H2'/6' (3-bond). This "bridge" correlation confirms the ring linkage.

-

Key NOESY: Strong spatial correlation between Indazole-H4 and Pyridine-H3'/5' confirms the C3 attachment.

Figure 2: Critical NMR correlations required to validate the C3-linkage and Tautomer status.

Part 3: Mass Spectrometry & Fragmentation

Method: LC-MS (ESI+)

Expected M+H: 211.08 Da (Calculated for

Fragmentation Pathway (MS/MS):

-

Loss of

(-17 Da): Characteristic of primary aromatic amines (though less common in ESI than EI, it can occur). -

RDA (Retro-Diels-Alder): Cleavage of the indazole ring often results in the loss of

or -

Diagnostic Ion: Cleavage of the C3-C(Py) bond is difficult due to conjugation. However, high-energy collision often yields a pyridinium cation fragment (

).

Part 4: X-Ray Crystallography (The Gold Standard)

While NMR provides solution-state data, X-ray crystallography is the only method to definitively resolve the tautomeric ambiguity in the solid state.

-

Protocol: Slow evaporation from Ethanol/Water or DMF.

-

Target Observation: Look for the position of the hydrogen on the indazole nitrogens.

-

1H-Indazole: H on the nitrogen adjacent to the benzene ring.

-

2H-Indazole: H on the nitrogen adjacent to the C3-pyridine.[9]

-

-

Intermolecular H-Bonding: The pyridine nitrogen often acts as an acceptor for the Indazole N-H of a neighboring molecule, forming infinite chains or dimers in the crystal lattice.

References

-

Synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles: Title: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Source: Indian Academy of Sciences / J. Chem. Sci. URL:[Link]

-

Indazole Tautomerism & NMR: Title: Annular Tautomerism of Indazole in the Gas Phase and in Solution. Source: The Journal of Physical Chemistry A. URL:[Link]

-

Axitinib Intermediate Characterization (Analogous 3-substituted indazole): Title: Process for the preparation of Axitinib and intermediates thereof.[10] Source: Google Patents (CN103570696B). URL:

-

HMBC/NOESY Applications in Indazoles: Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: Polytechnic Institute of Bragança (ESA-IPB). URL:[Link]

Sources

- 1. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 10. Preparation method of axitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

3-(pyridin-4-yl)-1H-indazol-5-amine CAS number 936361-35-2

An In-Depth Technical Guide to 3-(pyridin-4-yl)-1H-indazol-5-amine (CAS: 936361-35-2): A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

3-(pyridin-4-yl)-1H-indazol-5-amine is a heterocyclic compound of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a bicyclic indazole core linked to a pyridine ring and functionalized with a primary amine, positions it as a "privileged scaffold."[1][2] This structure is not merely a synthetic curiosity but a highly valuable building block, particularly in the rational design of ATP-competitive kinase inhibitors for oncological and inflammatory diseases. The indazole moiety serves as an effective bioisostere for purine, enabling it to form critical hydrogen bond interactions within the hinge region of kinase active sites.[3] The appended pyridyl group can engage with solvent-exposed regions or specific sub-pockets to enhance potency and selectivity, while the 5-amino group provides a versatile synthetic handle for derivatization to fine-tune physicochemical and pharmacokinetic properties. This guide offers a comprehensive overview of its synthesis, properties, and strategic application in drug discovery, tailored for researchers and drug development professionals.

The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system is a recurring motif in a multitude of clinically successful drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib.[3][4] Its prevalence stems from its unique combination of structural and electronic properties. As an aromatic, 10 π-electron system, it is metabolically stable and conformationally rigid, providing a reliable anchor for pharmacophoric elements.[1] Indazole-containing compounds have demonstrated a wide spectrum of biological activities, from anticancer and anti-inflammatory to anti-HIV and antibacterial effects.[1][2][4]

The specific compound, 3-(pyridin-4-yl)-1H-indazol-5-amine, embodies several key features for targeted drug design:

-

Hinge-Binding Motif: The 1H-indazole core is a proven hinge-binding element, mimicking the adenine portion of ATP to anchor inhibitors in the kinase active site.[3]

-

Vector for Selectivity: The 3-pyridyl group projects out from the core, providing a vector that can be exploited to achieve selectivity for specific kinases by interacting with unique residues in the surrounding pocket.

-

Handle for Property Modulation: The 5-amino group is a crucial point for chemical modification. Acylation, sulfonylation, or alkylation at this position allows for the systematic optimization of potency, solubility, cell permeability, and metabolic stability.[5][6]

Physicochemical and Structural Properties

A clear understanding of the molecule's fundamental properties is essential for its application in synthesis and computational modeling.

| Property | Value | Source |

| IUPAC Name | 3-(pyridin-4-yl)-1H-indazol-5-amine | PubChem[7] |

| CAS Number | 936361-35-2 | PubChem[7] |

| Molecular Formula | C₁₂H₁₀N₄ | PubChem[7] |

| Molecular Weight | 210.24 g/mol | PubChem[7] |

| Topological Polar Surface Area | 68.9 Ų | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| cLogP | 1.9 | PubChem[7] |

Synthesis and Characterization

The synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine is a multi-step process that leverages established methodologies in heterocyclic chemistry. A robust and logical synthetic strategy is paramount for producing high-purity material for drug discovery programs.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, as the key C-C bond-forming step. This approach offers high functional group tolerance and predictable regioselectivity. The 5-amino group may require protection to prevent side reactions during the coupling step.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 | CID 39220043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scalable Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine

Executive Summary

The synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine represents a critical entry point for the development of Type II kinase inhibitors, particularly those targeting the hinge region of kinases such as ROCK, VEGFR, and FLT3. While classical indazole synthesis often relies on cyclization of hydrazine derivatives, the installation of a heteroaryl moiety at the C3 position is most efficiently achieved via a modular cross-coupling strategy.[1]

This guide details a robust, scalable 5-step protocol centered on the regioselective functionalization of 5-nitroindazole. By utilizing a Suzuki-Miyaura coupling on a protected 3-iodo intermediate, this route circumvents the low yields associated with de novo cyclization of pyridyl-ketones and ensures high chemoselectivity during the final nitro-to-amine reduction.

Retrosynthetic Analysis

To design the most reliable pathway, we disconnect the target molecule at the C3–C(Py) bond and the Nitrogen–Oxygen bonds of the amine precursor.[1]

-

Disconnection 1 (Functional Group Interconversion): The 5-amino group is best masked as a nitro group (-NO

) throughout the synthesis to prevent catalyst poisoning and side reactions during metal-catalyzed steps. -

Disconnection 2 (C–C Bond Formation): The C3-pyridyl bond is disconnected via a Suzuki-Miyaura cross-coupling. This requires a C3-halogenated indazole and a 4-pyridylboronic acid equivalent.

-

Disconnection 3 (Scaffold Construction): The core 5-nitroindazole scaffold is commercially available or easily synthesized from 2-methyl-4-nitroaniline, making it the ideal starting material.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic disconnection strategy identifying 5-nitroindazole as the primary starting material.

Detailed Synthetic Protocol

Route Overview

The synthesis proceeds through 3-iodo-5-nitro-1H-indazole , which is protected with a tetrahydropyranyl (THP) group to direct regioselectivity and improve solubility. The critical C–C bond is formed via Suzuki coupling, followed by simultaneous or sequential deprotection and reduction.[1]

| Step | Transformation | Reagents | Key Challenge |

| 1 | Iodination (C3) | I | Regioselectivity (C3 vs N) |

| 2 | Protection (N1) | DHP, p-TsOH, DCM | N1 vs N2 selectivity |

| 3 | Cross-Coupling | 4-Pyridylboronic acid, Pd(dppf)Cl | Protodeboronation of pyridine |

| 4 | Reduction | Fe, NH | Chemoselectivity over pyridine |

| 5 | Deprotection | HCl, MeOH | Complete removal of THP |

Step 1: Synthesis of 3-iodo-5-nitro-1H-indazole

Direct iodination of the indazole ring at C3 is facile due to the electronic richness of the pyrazole moiety, even with the electron-withdrawing nitro group on the benzene ring.

-

Reagents: 5-nitro-1H-indazole (1.0 equiv), Iodine (1.2 equiv), KOH (2.0 equiv).

-

Solvent: DMF (Dimethylformamide).[1]

-

Protocol:

-

Dissolve 5-nitroindazole in DMF at room temperature.

-

Add powdered KOH pellets followed by portion-wise addition of iodine.

-

Stir at 20–25 °C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

-

Quench: Pour into ice-water containing 10% sodium thiosulfate (to remove excess iodine).

-

Isolation: Filter the yellow precipitate, wash with water, and dry.[1]

-

Yield: Typically 85–92%.[1]

-

Step 2: N1-Protection with THP

Protection is mandatory. Free indazoles poison Palladium catalysts.[1] The THP group is preferred over Acetyl or Boc due to its stability under basic Suzuki conditions.[1]

-

Reagents: 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

-

Solvent: THF or DCM.

-

Protocol:

-

Suspend 3-iodo-5-nitroindazole in dry THF.

-

Add p-TsOH and DHP.

-

Reflux (65 °C) for 3 hours. The solid will dissolve as the reaction proceeds.[1]

-

Workup: Concentrate, dilute with EtOAc, wash with NaHCO

. -

Purification: Silica gel chromatography (regioisomers may form; N1-THP is usually the major, less polar product).[1]

-

Note: N1-protection is thermodynamically favored over N2 for electron-deficient indazoles.

-

Step 3: Suzuki-Miyaura Coupling (The Critical Step)

Coupling with 4-pyridylboronic acid is challenging due to the instability of the boronic acid (protodeboronation). Using the pinacol ester or adding excess boronic acid is recommended.[1]

-

Reagents: N1-THP-3-iodo-5-nitroindazole (1.0 equiv), 4-Pyridylboronic acid pinacol ester (1.2–1.5 equiv), Pd(dppf)Cl

·DCM (0.05 equiv), Csngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

-

Protocol:

-

Charge a flask with the iodide, boronate, and base.[1]

-

Add solvents and sparge with Nitrogen/Argon for 15 mins.

-

Heat to 90–100 °C for 6–12 hours.

-

Workup: Filter through Celite, extract with EtOAc.

-

Purification: Flash chromatography (DCM/MeOH gradient). The pyridine moiety makes the product polar.[1]

-

Step 4 & 5: Nitro Reduction and Deprotection

These steps can be performed sequentially or, in some acidic conditions, concomitantly.[1] However, a stepwise approach offers better control.[1]

A. Reduction (Fe/NH

-

Rationale: Avoids hydrogenation catalysts (Pd/C) which can be poisoned by the pyridine nitrogen or cause partial reduction of the pyridine ring.[1]

-

Protocol:

B. Deprotection (Acidic Hydrolysis):

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Protocol:

-

Treat the protected intermediate with HCl/MeOH at 60 °C for 2 hours.

-

Neutralization: Carefully neutralize with NaHCO

or NaOH to pH 8 (product precipitates). -

Final Purification: Recrystallization from Ethanol or preparative HPLC.[1]

-

Visualization: Experimental Workflow

Caption: Step-by-step reaction workflow from 5-nitroindazole to the target amine.

Troubleshooting & Optimization

Protodeboronation of 4-Pyridylboronic Acid

The 4-pyridyl boron species are notoriously unstable in aqueous base, often hydrolyzing to pyridine before coupling.

-

Solution: Use 4-pyridylboronic acid pinacol ester instead of the free acid.

-

Catalyst: Switch to Pd(dtbpf)Cl

or XPhos Pd G2 if conversion is low; these bulky ligands facilitate oxidative addition and speed up transmetallation, outcompeting the decomposition.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Regioselectivity of Protection

Indazoles can protect at N1 or N2.[1]

-

Observation: N1-THP is generally the thermodynamic product. N2-THP may form kinetically but often rearranges or is less stable.

-

Impact: If N2-protection occurs, the Suzuki coupling at C3 is sterically hindered.[1] Verify N1-protection via NOESY NMR (NOE between THP proton and C7-H).

Purification of Amino-Pyridines

The final product contains both an indazole NH, a primary amine, and a pyridine nitrogen, making it highly polar and sticky on silica.[1]

-

Tip: Use amine-functionalized silica gel or add 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.

References

-

Indazole Scaffold in Drug Discovery

-

Suzuki Coupling on Indazoles

-

Iodination Protocols

-

Reduction of Nitroindazoles

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Unveiling the Kinase-Centric Mechanism of Action of 3-(pyridin-4-yl)-1H-indazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel small molecule, 3-(pyridin-4-yl)-1H-indazol-5-amine. Drawing upon extensive data from structurally analogous compounds, we posit that this agent functions as a potent inhibitor of protein kinases, a class of enzymes frequently dysregulated in oncology and other proliferative diseases. This document provides a comprehensive overview of the foundational evidence supporting this hypothesis, details the molecular interactions at the core of its activity, and furnishes robust, field-proven experimental protocols for the validation of its kinase inhibitory profile and cellular effects. It is intended to serve as an essential resource for researchers and drug development professionals engaged in the exploration of indazole-based therapeutics.

Introduction: The Emergence of Indazole Scaffolds in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1] A multitude of clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature this heterocyclic motif. The 3-aminoindazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, anchoring the inhibitor to the kinase's hinge region—a critical interaction for potent inhibition.[2] The subject of this guide, 3-(pyridin-4-yl)-1H-indazol-5-amine, combines this established kinase-binding element with a pyridinyl group, a common feature in kinase inhibitors that can impart selectivity and improve pharmacokinetic properties. Based on this structural rationale, we hypothesize that 3-(pyridin-4-yl)-1H-indazol-5-amine exerts its biological effects through the competitive inhibition of one or more protein kinases.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

We propose that 3-(pyridin-4-yl)-1H-indazol-5-amine functions as a Type I kinase inhibitor, competing with endogenous ATP for binding to the kinase active site. The core of this mechanism lies in the specific molecular interactions between the inhibitor and the kinase domain.

-

Hinge Binding: The 3-aminoindazole core is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP and is crucial for the inhibitor's potency.

-

Hydrophobic Pocket Interactions: The pyridinyl and indazole ring systems are expected to occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the affinity and selectivity of the compound.

-

Gatekeeper Residue Interaction: The specific kinase(s) targeted will likely be determined by the size and nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. The pyridin-4-yl substituent is poised to interact with this region.

This binding event prevents the kinase from adopting its active conformation and blocks the transfer of a phosphate group from ATP to its substrate proteins, thereby abrogating downstream signaling pathways that drive cellular processes such as proliferation, survival, and angiogenesis.

Caption: Hypothesized competitive inhibition of a protein kinase by 3-(pyridin-4-yl)-1H-indazol-5-amine.

Potential Kinase Targets and Supporting Data

While the precise kinase targets of 3-(pyridin-4-yl)-1H-indazol-5-amine require experimental validation, analysis of structurally related 3-aminoindazole derivatives provides strong indications of its potential activity profile. The following table summarizes the inhibitory potency of close analogs against key oncogenic kinases.

| Compound Class | Target Kinase(s) | IC50 Values | Reference |

| 3-Aminoindazole-based ABL inhibitors | ABL (wild-type) | 4.6 nM | [3][4] |

| ABL (T315I mutant) | 227 nM | [3][4] | |

| c-Kit, FGFR1, FLT3, VEGFR2 | >80% inhibition at 50 nM | [3] | |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM EC50s | [5] |

| Phenyl-substituted indazoles | FGFR1 | 5.5 - 15 nM | [1] |

This data suggests that 3-(pyridin-4-yl)-1H-indazol-5-amine is likely to exhibit potent inhibitory activity against tyrosine kinases such as ABL, FLT3, c-Kit, PDGFRs, and FGFRs, many of which are validated targets in various cancers.

Experimental Validation Workflow

A rigorous, multi-step experimental cascade is essential to definitively elucidate the mechanism of action of 3-(pyridin-4-yl)-1H-indazol-5-amine. This workflow progresses from initial biochemical validation of kinase inhibition to the characterization of its effects in a cellular context.

Caption: A comprehensive workflow for validating the kinase inhibitory mechanism of action.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the enzymatic activity of a purified kinase in the presence of varying concentrations of the test compound, thereby determining its IC50 value. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7][8][9][10]

Materials:

-

Purified recombinant kinase and its corresponding substrate.

-

3-(pyridin-4-yl)-1H-indazol-5-amine, serially diluted in DMSO.

-

Kinase buffer (specific to the kinase of interest).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Procedure:

-

Kinase Reaction Setup:

-

In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add 50 nL of serially diluted 3-(pyridin-4-yl)-1H-indazol-5-amine or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Detection:

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT/MTS Format)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cell lines. It is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[11][12][13][14][15]

Materials:

-

Cancer cell line of interest (e.g., K-562 for ABL, MCF-7 for various RTKs).

-

Complete cell culture medium.

-

3-(pyridin-4-yl)-1H-indazol-5-amine, serially diluted in culture medium.

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

96-well clear-bottom assay plates.

-

Multi-well spectrophotometer.

Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the old medium and add 100 µL of fresh medium containing serial dilutions of 3-(pyridin-4-yl)-1H-indazol-5-amine or vehicle control.

-

Incubate for 72 hours.

-

-

MTT/MTS Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

For the MTT assay, add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.[11][13]

-

For the MTS assay, the formazan product is soluble, and the absorbance can be read directly.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[13][15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the test compound inhibits the phosphorylation of its target kinase and downstream substrates within the cell.[16][17][18][19]

Materials:

-

Cancer cell line expressing the target kinase.

-

3-(pyridin-4-yl)-1H-indazol-5-amine.

-

Lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).[16]

-

Primary antibodies (phospho-specific for the target kinase and total protein for the target kinase).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with 3-(pyridin-4-yl)-1H-indazol-5-amine at various concentrations for a specified time.

-

Lyse the cells on ice using lysis buffer with inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[16]

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated protein and normalize to the total protein or a loading control (e.g., GAPDH or β-actin).

-

Compare the levels of phosphorylation in treated versus untreated cells.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound. Kinase inhibitors often induce cell cycle arrest at specific checkpoints.[20][21][22][23][24]

Materials:

-

Cancer cell line.

-

3-(pyridin-4-yl)-1H-indazol-5-amine.

-

Ethanol (70%, ice-cold).

-

Propidium Iodide (PI) staining solution containing RNase A.[23]

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution.[23]

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

-

Conclusion

The structural features of 3-(pyridin-4-yl)-1H-indazol-5-amine, combined with the extensive body of evidence for the kinase inhibitory activity of related 3-aminoindazole compounds, strongly support a mechanism of action centered on the inhibition of protein kinases. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the definitive validation of its molecular targets and the characterization of its cellular effects. This foundational understanding is critical for the continued development of this and other indazole-based compounds as potential therapeutic agents.

References

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed Central. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. [Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (n.d.). MDPI. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PubMed Central. [Link]

-

Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

-

Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). MDPI. [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. [Link]

-

Structure of 3-aminoindazole inhibitors. (n.d.). ResearchGate. [Link]

-

2.8. Western Blot Analysis and Phospho-Kinase Array. (n.d.). Bio-protocol. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed. [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

-

(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.). ResearchGate. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. promega.com [promega.com]

- 10. carnabio.com [carnabio.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. researchgate.net [researchgate.net]

A Deep Dive into the Biological Activity of 3-(pyridin-4-yl)-1H-indazol-5-amine (PF-06463922/Lorlatinib): A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the biological activity of 3-(pyridin-4-yl)-1H-indazol-5-amine, a compound more widely known in the scientific community as PF-06463922 and approved for clinical use as Lorlatinib. This potent and selective next-generation tyrosine kinase inhibitor (TKI) has emerged as a critical therapeutic agent in the management of specific cancers, particularly non-small cell lung cancer (NSCLC). We will delve into its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its potent anti-tumor activity, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction: The Emergence of a Third-Generation ALK/ROS1 Inhibitor

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule inhibitors that target specific oncogenic driver mutations. Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) receptor tyrosine kinases are key drivers in a subset of NSCLCs. While first and second-generation ALK inhibitors like crizotinib, ceritinib, and alectinib have shown significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, and the challenge of treating brain metastases have necessitated the development of more advanced therapeutic agents.

PF-06463922 (Lorlatinib) was designed to address these clinical challenges. It is a potent, reversible, and ATP-competitive inhibitor of both ALK and ROS1 kinases.[1] A key feature of PF-06463922 is its macrocyclic structure, which contributes to its high affinity and specificity for its targets, as well as its ability to penetrate the blood-brain barrier.[2][3] This guide will provide a comprehensive overview of the preclinical data that established the potent and selective profile of this important therapeutic agent.

Mechanism of Action: Potent and Selective Inhibition of ALK and ROS1 Kinases

PF-06463922 exerts its therapeutic effect by directly inhibiting the enzymatic activity of ALK and ROS1 tyrosine kinases. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby abrogating the oncogenic signaling cascade.

Biochemical Potency

In biochemical assays, PF-06463922 has demonstrated sub-nanomolar inhibitory activity against wild-type ALK and a range of clinically relevant crizotinib-resistant ALK mutants.[1] This potent activity is a direct result of its optimized chemical structure, which allows for multiple favorable interactions within the kinase domain.[4]

Table 1: Biochemical Inhibitory Activity of PF-06463922 against ALK and ROS1

| Target | Ki (nM) | Reference |

| Wild-type ALK | <0.07 | [1] |

| ALKL1196M | 0.7 | [5] |

| ALKG1269A | <0.1 - 0.9 | [1] |

| ROS1 | <0.025 | [5] |

Ki (inhibition constant) values represent the concentration of the inhibitor required to occupy 50% of the target enzyme's active sites.

Cellular Activity and Downstream Signaling

The potent biochemical activity of PF-06463922 translates into effective inhibition of ALK and ROS1 signaling in cellular models. Treatment of ALK- or ROS1-driven cancer cell lines with PF-06463922 leads to a dose-dependent inhibition of kinase phosphorylation.[1] This, in turn, suppresses the activation of key downstream signaling pathways critical for cancer cell proliferation, survival, and growth, including the AKT, ERK, and STAT3 pathways.[1]

Caption: ALK/ROS1 Signaling Pathway and Inhibition by PF-06463922.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The anti-tumor activity of PF-06463922 has been extensively validated in a range of preclinical models, demonstrating its potential for clinical application.

In Vitro Anti-proliferative Activity

PF-06463922 effectively inhibits the proliferation of cancer cell lines harboring ALK or ROS1 fusions, including those with mutations that confer resistance to earlier-generation inhibitors.[1] This is evidenced by low nanomolar IC50 values in cell viability assays.[1] Furthermore, treatment with PF-06463922 induces apoptosis, or programmed cell death, in these cancer cells, as demonstrated by the increased levels of cleaved caspase-3.[1][3]

Table 2: In Vitro Cellular Activity of PF-06463922 in ALK-Positive NSCLC Cell Lines

| Cell Line | ALK Status | IC50 (nM) - Cell Viability | Reference |

| H3122 | EML4-ALK WT | 1-30 | [6] |

| H3122-L1196M | EML4-ALKL1196M | 15-43 (pALK) | [1] |

| H3122-G1269A | EML4-ALKG1269A | 14-80 (pALK) | [1] |

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. pALK refers to the inhibition of ALK phosphorylation.

In Vivo Anti-tumor Efficacy

In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have confirmed the potent anti-tumor activity of PF-06463922. Oral administration of the compound leads to dose-dependent tumor growth inhibition and, in many cases, significant tumor regression.[1][7] This anti-tumor effect is correlated with the inhibition of ALK phosphorylation in the tumor tissue.[1]

A critical advantage of PF-06463922 is its ability to cross the blood-brain barrier.[8] This has been demonstrated in preclinical models of intracranial tumors, where PF-06463922 treatment resulted in superior tumor regression and prolonged survival compared to other ALK inhibitors.[1][2]

Caption: Preclinical Evaluation Workflow for PF-06463922.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed and robust experimental protocols are essential. The following are representative methodologies for key assays used to characterize the biological activity of PF-06463922.

Biochemical Kinase Assay (Example: Microfluidic Mobility Shift Assay)

Objective: To determine the biochemical potency (Ki) of PF-06463922 against ALK or ROS1 kinase.

Principle: This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate peptide. The separation of the phosphorylated and non-phosphorylated substrate is achieved through microfluidic capillary electrophoresis.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of PF-06463922 in DMSO.

-

Prepare a reaction buffer containing a final concentration of recombinant human ALK or ROS1 kinase domain, a fluorescently labeled peptide substrate, and ATP.

-

-

Enzymatic Reaction:

-

Add the diluted PF-06463922 or DMSO (vehicle control) to the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution.

-

Analyze the reaction mixture using a microfluidic mobility shift assay instrument.

-

The instrument separates the phosphorylated and non-phosphorylated peptide based on their charge and size, and quantifies the amount of each.

-

Calculate the percentage of kinase inhibition for each concentration of PF-06463922.

-

Determine the Ki value by fitting the data to an appropriate dose-response curve.[1]

-

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the anti-proliferative effect (IC50) of PF-06463922 on cancer cell lines.

Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed ALK- or ROS1-positive cancer cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of PF-06463922 in cell culture medium.

-

Treat the cells with the diluted compound or vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log concentration of PF-06463922.

-

Calculate the IC50 value using non-linear regression analysis.[1]

-

Western Blotting for Phospho-ALK

Objective: To assess the inhibition of ALK phosphorylation in cells treated with PF-06463922.

Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated ALK protein in cell lysates, allowing for a direct assessment of the inhibitor's target engagement.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Treat ALK-positive cells with various concentrations of PF-06463922 for a defined time.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phospho-ALK (e.g., pALK Tyr1604) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

-

Conclusion and Future Directions

PF-06463922 (Lorlatinib) represents a significant advancement in the treatment of ALK- and ROS1-positive cancers. Its potent and selective inhibitory activity, ability to overcome acquired resistance, and excellent CNS penetration address key unmet needs in the clinical management of these malignancies. The preclinical data summarized in this guide provide a strong scientific rationale for its clinical development and use.

Future research will likely focus on several key areas:

-

Understanding and overcoming resistance to Lorlatinib: As with all targeted therapies, resistance to Lorlatinib can develop. Identifying the mechanisms of resistance will be crucial for developing next-generation inhibitors or combination therapies.

-

Exploring new indications: The potent activity of PF-06463922 against ALK and ROS1 suggests its potential utility in other cancer types where these kinases are dysregulated.

-

Optimizing combination therapies: Combining PF-06463922 with other therapeutic agents, such as chemotherapy or immunotherapy, may lead to enhanced efficacy and more durable responses.

This technical guide provides a solid foundation for researchers and clinicians working with or interested in the biological activity of 3-(pyridin-4-yl)-1H-indazol-5-amine. A thorough understanding of its mechanism of action and the methodologies used for its characterization is essential for advancing the field of targeted cancer therapy.

References

-

Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]

-

Johnson, T. W., et al. (2014). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 25(6), 789-801. [Link]

-

Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PMC. [Link]

-

BioWorld. (2013). PF-06463922, a novel small molecule for the treatment of cancer. [Link]

-

Zou, H. Y., et al. (2013). Abstract C253: PF-06463922, a novel brain-penetrating small molecule inhibitor of ALK/ROS1 with potent activity against a broad spectrum of ALK resistant mutations in preclinical models in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

-

Infarinato, N. G., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer Discovery. [Link]

-

Zou, H. Y., et al. (2013). Abstract C253: PF-06463922, a novel brain-penetrating small molecule inhibitor of ALK/ROS1 with potent activity against a broad spectrum of ALK resistant mutations in preclinical models in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

-

Infarinato, N. G., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer Discovery. [Link]

-

Pfizer. (2016). A PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARBORING ALK OR ROS1 REARRANGEMENTS. ClinicalTrials.gov. [Link]

-

Umapathy, G., et al. (2014). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms. [Link]

Sources

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to 3-(pyridin-4-yl)-1H-indazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and this particular derivative, featuring a pyridine substituent, presents a compelling profile for further investigation, particularly in the realm of oncology. This document details the compound's chemical identity, provides a robust, field-proven synthetic protocol, explores its potential mechanism of action as a kinase inhibitor, and outlines methodologies for its characterization and biological evaluation. The content is structured to empower researchers with the foundational knowledge and practical insights necessary to advance the study and application of this promising molecule.

Chemical Identity and Properties

The foundational step in the exploration of any novel compound is a thorough understanding of its chemical identity and physicochemical properties. This section provides the definitive nomenclature and key identifiers for 3-(pyridin-4-yl)-1H-indazol-5-amine, alongside a summary of its essential chemical properties.

IUPAC Name and Synonyms

The formal IUPAC name for the compound of interest is 3-(pyridin-4-yl)-1H-indazol-5-amine .

This compound is also known by several synonyms, which may be encountered in various chemical databases and literature. Recognizing these is crucial for comprehensive information retrieval.

Common Synonyms:

-

3-(4-pyridinyl)-1H-indazol-5-amine

-

5-Amino-3-(pyridin-4-yl)-1H-indazole

Chemical Identifiers

For unambiguous identification and cross-referencing across different platforms and databases, the following identifiers are critical:

| Identifier | Value |

| CAS Number | 936361-35-2 |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.24 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of 3-(pyridin-4-yl)-1H-indazol-5-amine is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, including its solubility, stability, and potential for oral bioavailability.

| Property | Value | Source |

| Boiling Point | 501.2°C at 760 mmHg | LookChem[1] |

| Flash Point | 289.2°C | LookChem[1] |

| Density | 1.348 g/cm³ | LookChem[1] |

| LogP | 2.78830 | LookChem[1] |

| PSA (Polar Surface Area) | 67.59000 Ų | LookChem[1] |

| Refractive Index | 1.75 | LookChem[1] |

| Storage Temperature | 2-8°C | LookChem[1] |

Synthesis and Characterization

The synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile and provides good to excellent yields. The following protocol is a validated approach for the synthesis of this and related 3-aryl-1H-indazol-5-amine derivatives.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of 3-aryl-1H-indazol-5-amines.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-bromo-1H-indazol-5-amine

-

Pyridin-4-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 3-bromo-1H-indazol-5-amine (1 equivalent), pyridin-4-ylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), palladium(II) acetate (0.05 equivalents), and RuPhos (0.1 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the reaction vessel to achieve a final concentration of approximately 0.1 M of the starting indazole.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a constant temperature of 120°C for 30-60 minutes. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 3-(pyridin-4-yl)-1H-indazol-5-amine.

Characterization

The identity and purity of the synthesized 3-(pyridin-4-yl)-1H-indazol-5-amine should be confirmed by standard analytical techniques.

Expected Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include characteristic peaks for the indazole and pyridine ring protons, as well as a singlet for the amine protons. The chemical shifts and coupling constants would be consistent with the proposed structure.

-

¹³C NMR (DMSO-d₆, 101 MHz): The spectrum should display the correct number of carbon signals corresponding to the aromatic rings and the substituents.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.10.

-

Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), with a target purity of >95%.

Biological Activity and Mechanism of Action

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as kinase inhibitors in oncology.

Kinase Inhibition Profile

While a specific kinase selectivity panel for 3-(pyridin-4-yl)-1H-indazol-5-amine is not publicly available, the broader class of 3-substituted indazoles has been extensively studied as kinase inhibitors. It is highly probable that this compound will exhibit inhibitory activity against a range of protein kinases.

Hypothesized Kinase Targets:

Based on the structure-activity relationships of similar indazole-based kinase inhibitors, potential targets for 3-(pyridin-4-yl)-1H-indazol-5-amine include, but are not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-Kit.

-

Non-Receptor Tyrosine Kinases: Including members of the Src family.

-

Serine/Threonine Kinases: Such as CDKs and Aurora kinases.

Experimental Protocol for Kinase Profiling:

To elucidate the specific kinase inhibition profile of 3-(pyridin-4-yl)-1H-indazol-5-amine, a comprehensive screening against a panel of purified kinases is recommended.

-

Primary Screen: A single-point kinase assay at a concentration of 1 or 10 µM against a broad panel of kinases (e.g., >300 kinases) to identify initial hits (typically >50% inhibition).

-

IC₅₀ Determination: For kinases that show significant inhibition in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is typically performed using a 10-point, 3-fold serial dilution.

-

Assay Methodology: A common method for kinase activity measurement is a radiometric assay using ³³P-ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay (Promega).

Anticancer Activity and Potential Mechanism of Action

Indazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

In Vitro Antiproliferative Activity:

The cytotoxic effects of 3-(pyridin-4-yl)-1H-indazol-5-amine can be evaluated against a panel of human cancer cell lines using a standard cell viability assay.

Experimental Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-(pyridin-4-yl)-1H-indazol-5-amine for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathway Involvement:

The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. The interaction between p53 and its negative regulator, MDM2, is a key therapeutic target in oncology. Some small molecules can disrupt this interaction, leading to the activation of p53 and subsequent tumor cell death. Given that some indazole derivatives have been shown to modulate this pathway, it is a plausible mechanism of action for 3-(pyridin-4-yl)-1H-indazol-5-amine.

Hypothesized mechanism of action via p53-MDM2 pathway.

Experimental Protocol for Western Blot Analysis:

To investigate the effect of 3-(pyridin-4-yl)-1H-indazol-5-amine on the p53 pathway, Western blot analysis can be performed.

-

Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

3-(pyridin-4-yl)-1H-indazol-5-amine is a molecule of considerable interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis via Suzuki-Miyaura coupling, coupled with the known pharmacological potential of the indazole scaffold, makes it an attractive candidate for further investigation. The likely mechanism of action through kinase inhibition and potential modulation of critical signaling pathways such as the p53-MDM2 axis warrants a thorough biological evaluation.

Future research should focus on:

-

Comprehensive Kinase Profiling: To identify the specific molecular targets of the compound.

-

In-depth Mechanism of Action Studies: To elucidate the precise signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound through chemical modifications.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in preclinical models of cancer.

This technical guide provides a solid foundation for initiating and advancing research on 3-(pyridin-4-yl)-1H-indazol-5-amine. The provided protocols and insights are intended to facilitate a systematic and efficient exploration of this promising molecule, with the ultimate goal of contributing to the development of novel therapeutics.

References

-

LookChem. 3-(pyridin-4-yl)-1H-indazol-5-amine. [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

- Wang, S., et al. (2015). Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Tetrahedron Letters, 56(24), 3750-3753.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May; 28(9): 3895. [Link]

-

The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals. 2023 Jul; 16(7): 958. [Link]

Sources

An In-depth Technical Guide to 3-(pyridin-4-yl)-1H-indazol-5-amine: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(pyridin-4-yl)-1H-indazol-5-amine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate further investigation and application of this promising heterocyclic compound.

Introduction and Molecular Overview

3-(pyridin-4-yl)-1H-indazol-5-amine is a heterocyclic compound that incorporates both an indazole and a pyridine moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry. The indazole core is a well-established pharmacophore found in numerous clinically approved drugs, recognized for its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties[1]. The pyridine ring, a common feature in many bioactive molecules, can enhance solubility and modulate pharmacokinetic properties. The 5-amino group on the indazole ring provides a key site for further chemical modification and potential hydrogen bonding interactions with biological targets.

The 1H-indazole-3-amine scaffold, a core component of our target molecule, is known to be an effective "hinge-binding" fragment in kinase inhibitors, playing a crucial role in the anti-tumor activity of compounds like Linifanib and Entrectinib[1]. This precedent strongly suggests that 3-(pyridin-4-yl)-1H-indazol-5-amine holds significant potential as a scaffold for the development of novel therapeutic agents.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3-(pyridin-4-yl)-1H-indazol-5-amine, the following properties are predicted based on the known characteristics of its constituent fragments, primarily 1H-indazol-5-amine, and computational modeling.

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₂H₁₀N₄ | Based on chemical structure |

| Molecular Weight | 210.24 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar heterocyclic compounds |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water[2] | Inferred from related pyrazolopyridines |

| Melting Point | Not available | Requires experimental determination |

| pKa | Not available | Requires experimental determination |

| XLogP3 | ~2.0 - 3.0 | Estimated based on related structures[3][4] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine can be envisioned through a multi-step process, leveraging established methodologies in heterocyclic chemistry. The following protocol is a proposed route that can be optimized by the practicing chemist.

Experimental Protocol: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine

Step 1: Synthesis of 2-fluoro-5-nitrobenzonitrile

-

Rationale: This step introduces the necessary functional groups for the subsequent cyclization to form the indazole ring.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent (e.g., pyridine), add a strong oxidizing agent such as potassium permanganate.

-

Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-fluoro-5-nitrobenzoic acid.

-